3-(Isopropylthio)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isopropylthio)phenylboronic acid is a derivative of phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . Phenylboronic acid is a white powder and is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle .
Synthesis Analysis
Phenylboronic acid, a similar compound, is synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB (OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The molecular formula for 4-(Isopropylthio)phenylboronic acid, a similar compound, is C9H13BO2S . The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Phenylboronic acid and its derivatives are commonly used as building blocks in synthetic organic chemistry, most often in the Suzuki coupling reaction, in which a boronic acid reacts with an organic halide to form a carbon–carbon bond .Physical and Chemical Properties Analysis
Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Scientific Research Applications
Catalysis and Organic Synthesis
Phenylboronic acids, including derivatives similar to 3-(Isopropylthio)phenylboronic acid, have been extensively used as catalysts in organic synthesis. For example, phenylboronic acid has been used as an efficient and convenient catalyst for the three-component synthesis of tetrahydrobenzo[b]pyrans, showcasing operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi, Sara et al., 2012). This indicates that this compound could potentially be explored for similar catalytic applications in organic chemistry, leveraging its unique structural features for novel synthetic routes.
Drug Delivery Systems
Phenylboronic acids have found applications in the development of drug delivery systems due to their unique properties. For instance, phenylboronic acid-decorated nanoparticles have been designed for tumor-targeted drug delivery, where modifications on the surface of conventional nanoparticles with phenylboronic acid derivatives enhanced tumor homing activity, thus improving tumor accumulation and antitumor effect (Wang, Xin et al., 2016). The specificity of phenylboronic acids towards certain biological molecules could make this compound a candidate for designing more efficient drug delivery vehicles, particularly for targeting and treating cancers.
Glucose-Responsive Materials
The ability of phenylboronic acids to interact with saccharides has led to their use in creating glucose-responsive materials, which are particularly promising for diabetes management. For example, glucose-sensitive self-assembled films modified with phenylboronic acid derivatives have been developed for controlled drug delivery, demonstrating pH- and thermo-sensitive swelling behaviors enhanced by the presence of glucose (Ding, Zhibo et al., 2009). This indicates a potential area of application for this compound in the development of smart, responsive materials for biomedical applications, including self-regulated insulin delivery systems.
Sensing and Detection
Phenylboronic acids have been utilized in the development of sensors due to their ability to bind to diols, which can be found in sugars. This property allows for the design of saccharide recognition systems, which are useful in various fields, including healthcare and environmental monitoring. The structure-function relationship of phenyl boronic acid-grafted materials has been studied for optical modulation, demonstrating their utility in near-infrared fluorescence response to saccharide binding (Mu, B. et al., 2012). This suggests that this compound could be explored for applications in optical sensors, taking advantage of its potential for specific interactions with various analytes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acid, are known to interact with cis-diol-containing molecules, which are common in many biological compounds .
Mode of Action
3-(Isopropylthio)phenylboronic acid, like other boronic acids, can form reversible covalent complexes with cis-diol-containing molecules. This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions . This property is utilized in the Suzuki-Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Biochemical Pathways
The ability of boronic acids to form covalent complexes with cis-diol-containing molecules suggests that they could potentially interact with a wide range of biological molecules and affect various biochemical pathways .
Result of Action
The ability of boronic acids to form covalent complexes with cis-diol-containing molecules could potentially result in various molecular and cellular effects, depending on the specific molecules they interact with .
Action Environment
The action of this compound, like other boronic acids, is influenced by pH. The formation of covalent complexes with cis-diol-containing molecules occurs under high pH conditions, while dissociation occurs under acidic conditions
Properties
IUPAC Name |
(3-propan-2-ylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2S/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMJMLLQMVIAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.